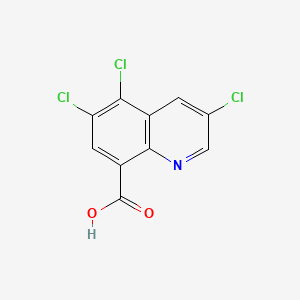

3,5,6-Trichloroquinoline-8-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

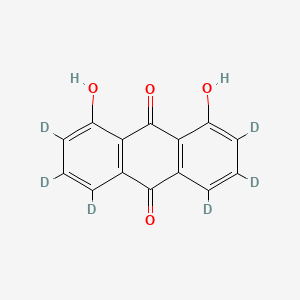

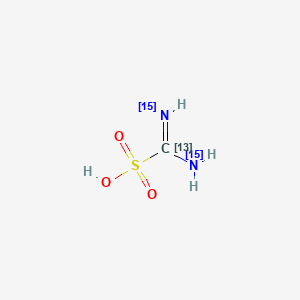

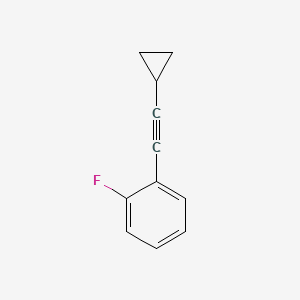

3,5,6-Trichloroquinoline-8-carboxylic Acid is an impurity of Quinclorac , which is a disubstituted quinolinecarboxylic acid that is part of a new class of highly selective auxin herbicides . Its molecular formula is C10H4Cl3NO2 and it has a molecular weight of 276.497.

Molecular Structure Analysis

The molecular structure of 3,5,6-Trichloroquinoline-8-carboxylic Acid consists of a quinoline ring substituted with three chlorine atoms and a carboxylic acid group .Physical And Chemical Properties Analysis

3,5,6-Trichloroquinoline-8-carboxylic Acid has a molecular weight of 276.5 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Wissenschaftliche Forschungsanwendungen

Given the absence of directly relevant studies, I'll provide a general overview based on the information available for structurally related compounds, highlighting their scientific research applications and excluding drug use, dosage, and side effects as per your request. Please note, the following overview is general and indicative, as specific research on "3,5,6-Trichloroquinoline-8-carboxylic Acid" was not found in the available sources.

Scientific Research Applications of Structurally Related Compounds

Antioxidant Properties

Compounds such as Chlorogenic Acid (CGA) have been widely studied for their antioxidant activities. CGA, an abundant phenolic compound found in coffee and many fruits, demonstrates significant antioxidant, anti-inflammatory, and neuroprotective effects. It modulates lipid and glucose metabolism, potentially offering therapeutic roles in managing cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).

Antimicrobial and Antiviral Activities

Studies on 8-hydroxyquinoline derivatives have shown broad-spectrum antimicrobial and antiviral activities. These compounds can act as potent agents against a variety of pathogens, offering a foundation for developing new antimicrobial and antiviral therapies (Gupta et al., 2021).

Biochemical Research Tools

Certain quinoline derivatives are used as biochemical tools in research, especially for their metal chelation properties, which can be utilized in studies related to metal homeostasis in biological systems and the development of metal-based drugs.

Synthetic Chemistry and Drug Development

The radical cyclization reactions of quinoline derivatives are valuable in synthetic organic chemistry, enabling the construction of complex carbo- and heterocyclic compounds. This has implications for drug development, where such cyclizations can lead to the synthesis of novel compounds with potential therapeutic applications (Ishibashi & Tamura, 2004).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,5,6-trichloroquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3NO2/c11-4-1-5-8(13)7(12)2-6(10(15)16)9(5)14-3-4/h1-3H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMQKAMHFFQHQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=C(C=C2C(=O)O)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5,6-Trichloroquinoline-8-carboxylic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene](/img/structure/B587832.png)